5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Description

Structural Significance of this compound in Medicinal Chemistry

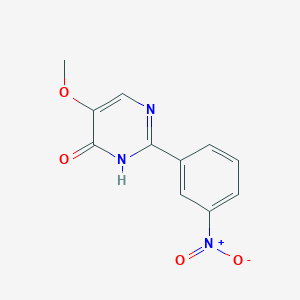

The compound this compound possesses a molecular formula of C₁₁H₉N₃O₄ with a molecular weight of 247.21 grams per mole, featuring a distinctive structural arrangement that combines multiple pharmacologically relevant moieties. The molecule's architecture includes a pyrimidine core substituted at the 2-position with a 3-nitrophenyl group, a methoxy substituent at the 5-position, and a hydroxyl group at the 4-position. This specific substitution pattern creates a compound with unique electronic properties and potential for diverse biological interactions.

The presence of the methoxy group at the 5-position of the pyrimidine ring introduces electron-donating characteristics that can significantly influence the compound's reactivity and biological activity. Methoxy substitution in heterocyclic compounds has been associated with enhanced membrane permeability and improved pharmacokinetic properties, making it a valuable modification in drug design. The electron-donating nature of the methoxy group can also affect the basicity of the pyrimidine nitrogen atoms, potentially altering binding interactions with biological targets.

The 3-nitrophenyl substituent at the 2-position represents a critical structural feature that contributes significantly to the compound's overall properties. The nitro group's strong electron-withdrawing effect creates an asymmetric electronic distribution throughout the molecule, which can influence both chemical reactivity and biological activity. Research has demonstrated that nitrophenyl-substituted pyrimidines can exhibit enhanced binding affinity to certain biological targets due to the unique electronic characteristics imparted by this substitution pattern.

| Structural Feature | Position | Electronic Effect | Potential Impact |

|---|---|---|---|

| Methoxy Group | 5-position | Electron-donating | Enhanced membrane permeability, altered basicity |

| Nitrophenyl Group | 2-position | Electron-withdrawing | Improved target binding, enhanced reactivity |

| Hydroxyl Group | 4-position | Hydrogen bonding | Increased solubility, target interaction |

| Pyrimidine Core | Central scaffold | Aromatic character | Structural stability, π-stacking interactions |

The hydroxyl group at the 4-position adds another dimension to the compound's structural significance through its capacity for hydrogen bonding interactions. This functional group can serve as both a hydrogen bond donor and acceptor, potentially facilitating interactions with amino acid residues in protein binding sites. The positioning of this hydroxyl group within the pyrimidine ring system creates opportunities for intramolecular interactions that may influence the compound's conformational preferences and overall stability.

The melting point of 280 degrees Celsius with decomposition indicates substantial thermal stability, suggesting strong intermolecular interactions in the solid state. This thermal behavior is consistent with the presence of multiple polar functional groups capable of forming hydrogen bonds and other intermolecular interactions. The decomposition at the melting point suggests that the compound undergoes chemical changes rather than simple phase transitions, which may be related to the reactivity of the nitro group under thermal conditions.

Historical Context of Nitrophenyl-Pyrimidine Hybrid Compounds in Drug Discovery

The development of nitrophenyl-pyrimidine hybrid compounds in drug discovery represents a convergence of two historically significant areas of medicinal chemistry research. The exploration of pyrimidine derivatives began in earnest during the mid-20th century, driven by the recognition of pyrimidine's presence in natural nucleotides and its potential for creating synthetic analogues with therapeutic properties. Early investigations focused on nucleoside analogues, particularly in the context of anticancer and antiviral research, leading to the development of compounds such as 5-fluorouracil, which became a cornerstone of cancer chemotherapy.

The integration of nitrophenyl substituents into heterocyclic frameworks emerged from parallel research efforts investigating the biological activities of nitroaromatic compounds. Studies demonstrated that nitrophenyl groups could significantly enhance the biological activity of various molecular scaffolds, particularly in antimicrobial and anticancer applications. The electron-withdrawing nature of the nitro group was found to influence the electronic properties of attached heterocycles, often resulting in improved binding affinity to biological targets and enhanced therapeutic efficacy.

Historical patent literature reveals systematic efforts to develop nitrophenyl-pyrimidine compounds for various therapeutic applications. Notable examples include the development of methods for preparing nitrogen-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine using advanced synthetic techniques such as microwave-assisted synthesis under high-pressure conditions. These synthetic approaches achieved remarkable efficiency and purity levels, with reported yields exceeding 97 percent and purities above 95 percent, demonstrating the feasibility of producing such compounds on a preparative scale.

The evolution of synthetic methodologies for nitrophenyl-pyrimidine compounds has been marked by innovations in reaction conditions and purification techniques. The use of pressure microwave reactors with rotating microwave fields has enabled the synthesis of complex nitrophenyl-pyrimidine derivatives under controlled conditions, with precise control over parameters such as absorbed power volumetric density and reaction chamber pressure. These technological advances have facilitated the exploration of structure-activity relationships and the optimization of synthetic routes for pharmaceutical applications.

| Historical Period | Key Developments | Representative Compounds | Synthetic Innovations |

|---|---|---|---|

| 1950s-1960s | Early pyrimidine nucleoside analogues | 5-Fluorouracil | Classical organic synthesis |

| 1970s-1980s | Nitroaromatic medicinal chemistry | Various nitrophenyl derivatives | Improved reaction conditions |

| 1990s-2000s | Hybrid compound development | Nitrophenyl-pyrimidines | Microwave-assisted synthesis |

| 2000s-Present | Advanced synthetic methods | Complex substituted derivatives | High-pressure reactors |

Contemporary research continues to build upon this historical foundation, with modern drug discovery efforts focusing on the rational design of nitrophenyl-pyrimidine compounds with enhanced selectivity and reduced toxicity profiles. The availability of advanced analytical techniques and computational modeling tools has enabled researchers to better understand the structure-activity relationships governing the biological activity of these compounds. Current investigations often employ high-throughput screening approaches combined with medicinal chemistry optimization to identify lead compounds with promising therapeutic potential.

The historical trajectory of nitrophenyl-pyrimidine research demonstrates the iterative nature of drug discovery, where advances in synthetic methodology, analytical techniques, and biological understanding combine to drive innovation. The compound this compound represents a contemporary example of this ongoing research tradition, incorporating structural features that have been refined through decades of medicinal chemistry investigation. The compound's unique substitution pattern reflects the accumulated knowledge of how specific functional groups influence biological activity and pharmaceutical properties.

Recent publications have highlighted the continued relevance of pyrimidine derivatives in addressing contemporary medical challenges, including the development of compounds with activity against resistant pathogens and novel cancer targets. The integration of nitrophenyl substituents into these efforts represents a logical extension of historical research, leveraging established structure-activity relationships while exploring new therapeutic applications. The ongoing investigation of compounds like this compound continues this tradition of innovation in heterocyclic medicinal chemistry.

Properties

IUPAC Name |

5-methoxy-2-(3-nitrophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-18-9-6-12-10(13-11(9)15)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUFSJBYIDLSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Pyrimidine Core Construction via Guanidine Derivatives

One effective approach to synthesize pyrimidine derivatives involves the reaction of guanidine derivatives with acetylated pyridine compounds. For example, the preparation of related pyrimidine compounds like N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine involves:

- Reacting 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an inert solvent to form an intermediate.

- Subsequent reaction of this intermediate with 2-methyl-5-nitrophenyl guanidine nitrate under reflux to form the pyrimidine ring system.

- Purification by recrystallization from methanol to achieve product purity ≥99%.

This method is characterized by high yield (around 82%) and high purity, suitable for industrial scale-up due to ease of process control and safety improvements such as replacing nitric acid with hydrochloric acid during guanidine salt preparation to reduce explosion risk.

Reaction Conditions Summary

| Step | Reactants | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| (i) | 3-acetylpyridine + DMF-DMA + DMF | Reflux, 4 hours | - | - | Formation of intermediate compound |

| (ii) | Intermediate + 2-methyl-5-nitrophenyl guanidine nitrate + DMF | Reflux, 16 hours | 82.2 | ≥99 | Pyrimidine ring formation |

| (iii) | Recrystallization from methanol | Filtration and drying at 50°C | - | - | Purification |

Preparation of 5-Methoxy Substituted Pyrimidinol via Nitration and Methoxylation

Another approach involves preparing methoxy-substituted aminopyridine derivatives, which can be further transformed into the target pyrimidinol compound. The synthesis of 2-methoxy-5-aminopyridine, a key intermediate, includes:

- Nitration of 2-aminopyridine with mixed acid under controlled temperature to obtain 2-amino-5-nitropyridine.

- Diazotization of 2-amino-5-nitropyridine followed by hydrolysis to produce 2-hydroxyl-5-nitropyridine.

- Chlorination of 2-hydroxyl-5-nitropyridine with phosphorus oxychloride and DMF catalyst to form 2-chloro-5-nitropyridine.

- Methoxylation by reacting 2-chloro-5-nitropyridine with sodium methylate in methanol under reflux to yield 2-methoxy-5-nitropyridine.

- Catalytic hydrogenation of 2-methoxy-5-nitropyridine using 10% Pd/C catalyst under mild hydrogen pressure at 60-65°C to obtain 2-methoxy-5-aminopyridine.

This method is environmentally friendly, with mild reaction conditions, high purity, and reduced waste generation due to catalytic hydrogenation replacing traditional reduction methods.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product | Yield/Notes |

|---|---|---|---|

| (a) | 2-Aminopyridine + mixed acid (sulfuric/nitric) nitration at <10°C, 58-63°C for 10-15 h | 2-amino-5-nitropyridine | Controlled nitration, careful pH adjustment |

| (b) | Diazotization with NaNO2/HCl at 0-8°C, hydrolysis | 2-hydroxyl-5-nitropyridine | Diazotization with excess NaNO2 to avoid side reactions |

| (c) | 2-hydroxyl-5-nitropyridine + POCl3 + DMF reflux 2-4 h | 2-chloro-5-nitropyridine | Chlorination step, formation of chloro intermediate |

| (d) | 2-chloro-5-nitropyridine + sodium methylate in methanol reflux 1-2 h | 2-methoxy-5-nitropyridine | Methoxylation, removal of solvent by reduced pressure |

| (e) | 2-methoxy-5-nitropyridine + 10% Pd/C + H2 (0.01 MPa) at 60-65°C for 1-2 h | 2-methoxy-5-aminopyridine | Catalytic hydrogenation, recycling catalyst |

Notes on Reaction Parameters and Environmental Considerations

- The molar ratios and mass ratios of reactants are critical for optimal yield and purity. For example, the molar ratio of 2-chloro-5-nitropyridine to sodium methylate is typically 1:1.2-1.4.

- Use of methanol as solvent and 10% Pd/C catalyst enables mild reaction conditions and reduces hazardous waste compared to traditional reduction methods.

- The nitration step uses a mixed acid system with controlled temperature to minimize by-products and environmental impact.

- Recovered catalysts and solvents are recycled to improve economic and environmental efficiency.

Comparative Table of Key Preparation Steps

| Preparation Step | Key Reactants/Conditions | Product Intermediate | Yield/Purity | Environmental/Process Notes |

|---|---|---|---|---|

| Guanidine-pyrimidine condensation | 3-acetylpyridine + DMF-DMA + 2-methyl-5-nitrophenyl guanidine nitrate, reflux | Pyrimidine derivative | Yield 82%, Purity ≥99% | Reflux in DMF, replacement of nitric acid with HCl enhances safety |

| Nitration of 2-aminopyridine | 2-aminopyridine + mixed acid, low temperature | 2-amino-5-nitropyridine | High purity | Controlled nitration reduces side reactions |

| Diazotization and hydrolysis | 2-amino-5-nitropyridine + NaNO2/HCl, 0-8°C | 2-hydroxyl-5-nitropyridine | High purity | Excess NaNO2 prevents diazonium salt coupling |

| Chlorination | 2-hydroxyl-5-nitropyridine + POCl3 + DMF reflux | 2-chloro-5-nitropyridine | High purity | DMF acts as catalyst, careful temperature control |

| Methoxylation | 2-chloro-5-nitropyridine + sodium methylate, reflux | 2-methoxy-5-nitropyridine | High purity | Methanol solvent, reduced pressure solvent recovery |

| Catalytic hydrogenation | 2-methoxy-5-nitropyridine + 10% Pd/C + H2, 60-65°C | 2-methoxy-5-aminopyridine | High purity, environmentally friendly | Catalyst recyclable, mild conditions |

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 5-Formyl-2-(3-nitrophenyl)-4-pyrimidinol or 5-Carboxy-2-(3-nitrophenyl)-4-pyrimidinol.

Reduction: 5-Methoxy-2-(3-aminophenyl)-4-pyrimidinol.

Substitution: Various substituted pyrimidinols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Compounds

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure enables researchers to explore various reaction mechanisms and kinetics, making it a valuable tool in organic chemistry.

Synthetic Routes

The synthesis typically involves the reaction of 2-phenyl-4,6-dichloropyrimidine with methanol under basic conditions, utilizing nucleophilic aromatic substitution. This method allows for the efficient production of the compound, which can be scaled up for industrial applications.

Biological Applications

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its efficacy against various pathogens, suggesting its use as a therapeutic agent in infectious diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast carcinoma cell lines (MCF-7). Molecular docking studies have revealed its ability to bind effectively to key proteins involved in cancer progression, indicating a mechanism for its anticancer effects .

Medical Applications

Therapeutic Agent Development

this compound is being explored as a potential therapeutic agent for treating various diseases, including autoimmune disorders and cancers. Its mechanism may involve the inhibition of specific enzymes or receptors linked to disease pathways, such as cyclooxygenase-2 (COX-2), which is associated with inflammation .

Industrial Applications

Material Science

In industrial contexts, this compound is utilized in the development of new materials with tailored properties. Its chemical characteristics make it suitable for creating specialized polymers and coatings that require specific functionalities.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Study: A study conducted on MCF-7 breast carcinoma cells demonstrated that derivatives of this compound exhibited significant cell proliferation inhibition, with molecular docking revealing interactions with key cancer-related proteins .

- Antimicrobial Efficacy: Research published in peer-reviewed journals has shown that this compound possesses antimicrobial properties against a range of pathogens, supporting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol, differing primarily in substituents or core heterocycles:

Biological Activity

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group and a nitrophenyl substituent, which are believed to contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. The IC50 value for COX-2 inhibition was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib, indicating significant anti-inflammatory potential .

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that the compound exhibited potent inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, demonstrating its potential as an antimicrobial agent .

3. Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been evaluated in several cancer cell lines, showing significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which could be linked to its ability to modulate signaling pathways associated with cancer progression .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which play a crucial role in the inflammatory response.

- Cell Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

- Antimicrobial Interaction : The structural features of the compound facilitate interactions with microbial cell membranes or specific targets within bacterial cells.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to untreated controls. The results indicated that the compound effectively reduced inflammation, supporting its use as a potential anti-inflammatory agent.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug | 75 |

| 5-Methoxy Compound | 68 |

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-nitrophenyl-substituted precursors with methoxy-containing pyrimidine intermediates. For example, highlights similar pyrimidinol derivatives synthesized using regioselective substitution at the pyrimidine C4 position. Key parameters include:

- Temperature: 80–120°C for nitro-group stability.

- Solvent: Polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Catalysts: Lewis acids (e.g., ZnCl₂) to promote cyclization .

Yield optimization requires monitoring nitro-group reduction risks under prolonged heating.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and nitrophenyl proton environments. The nitro group deshields adjacent protons, shifting signals downfield (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- FTIR : Confirm C-NO₂ stretching (1520–1350 cm⁻¹) and pyrimidinol hydroxyl (broad ~3200 cm⁻¹) .

- X-ray crystallography : Resolves regiochemistry of substituents, as demonstrated for analogous pyrimidine derivatives in .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR shifts or reactivity)?

- Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., nitro-group electronic effects) can be addressed via:

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to validate experimental assignments .

- Molecular electrostatic potential (MEP) maps : Predict reactive sites for nitrophenyl interactions, clarifying regioselectivity in substitution reactions .

Example: A downfield shift in ¹H NMR might indicate intramolecular hydrogen bonding between the pyrimidinol -OH and nitro group, which DFT can quantify .

Q. What strategies mitigate challenges in achieving regioselective functionalization of the pyrimidine ring?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution at C2/C4 positions .

- Protection/deprotection : Temporarily block the pyrimidinol -OH group with TBSCl to prevent unwanted side reactions during nitrophenyl coupling .

demonstrates similar approaches for bipyrimidine systems, where steric hindrance from the 3-nitrophenyl group influences reaction pathways .

Q. How does the nitro group impact the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group:

- Reduces electron density on the pyrimidine ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at meta positions.

- Increases acidity of the pyrimidinol -OH group (pKa ~8–10), enabling deprotonation for salt formation or coordination chemistry .

Kinetic studies using UV-Vis spectroscopy (e.g., monitoring nitro-group reduction intermediates) can quantify these effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent purity, catalyst loading) and identify critical process parameters .

- PCA (Principal Component Analysis) : Correlate spectral data (e.g., HPLC purity vs. IR peak ratios) to detect outliers in synthetic batches .

Q. How to validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–8 weeks.

- HPLC-MS monitoring : Track degradation products (e.g., nitro-to-amine reduction) and quantify half-life using Arrhenius kinetics .

Advanced Structural and Mechanistic Studies

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer :

- Disorder in nitrophenyl groups : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts, as applied in for analogous imidazo-pyridines .

- Hydrogen bonding networks : Refine using SHELXL with restraints for -OH and nitro-group interactions .

Contradictions and Troubleshooting

Q. How to reconcile discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.